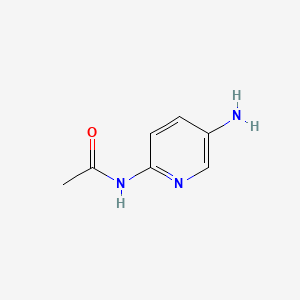

2-Acetamido-5-aminopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(5-aminopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGURHSLXPDJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370620 | |

| Record name | 2-Acetamido-5-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-14-3 | |

| Record name | 2-Acetamido-5-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-aminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Acetamido-5-aminopyridine: Properties, Synthesis, and Application in Cereblon-Modulating Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-5-aminopyridine (CAS No. 29958-14-3), a key chemical intermediate in contemporary drug discovery and organic synthesis. The document details its physicochemical properties, safety and handling protocols, and methods for its synthesis and characterization. A significant focus is placed on its emerging role as a foundational scaffold for the development of Cereblon (CRBN) modulators, a class of therapeutics gaining prominence for their applications in targeted protein degradation. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as N-(5-aminopyridin-2-yl)acetamide, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with an acetamido group at the 2-position and an amino group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29958-14-3 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | |

| Appearance | Solid | - |

| Melting Point | 154-158 °C | [1] |

| Boiling Point | Data not readily available | - |

| Density | Data not readily available | - |

| pKa (predicted) | 13.44 ± 0.70 | - |

| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N | |

| SMILES | CC(=O)Nc1ccc(N)cn1 |

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Pictogram | GHS07 | Exclamation mark | |

| Signal Word | Warning | ||

| Hazard Statements | H317 | May cause an allergic skin reaction. | |

| H319 | Causes serious eye irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | - |

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 2-aminopyridine and proceeds through acetylation, nitration, and subsequent reduction of the nitro group.[2]

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Methodology:

-

Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride. The reaction is exothermic and the temperature should be controlled to below 60°C. The mixture is stirred for approximately one hour. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and the product, 2-acetamidopyridine, is extracted with ethyl acetate. The solvent is then removed under reduced pressure.[2]

-

Nitration of 2-acetamidopyridine: The 2-acetamidopyridine is slowly added to a pre-mixed solution of fuming nitric acid and sulfuric acid, with the temperature maintained below 40°C. The reaction is stirred for several hours. The reaction mixture is then poured into ice water, causing the product, 2-acetamido-5-nitropyridine, to precipitate. The solid is collected by filtration and washed with water until neutral.[2]

-

Reduction of 2-acetamido-5-nitropyridine: The 2-acetamido-5-nitropyridine is dissolved in methanol, and a catalyst, such as platinum on carbon (Pt/C), is added. The reaction is carried out at room temperature for several hours. After the reaction is complete, the catalyst is filtered off, and the methanol is evaporated to yield the final product, this compound.[2]

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Experimental Protocol for Spectroscopic Analysis: [3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: Proton NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Data is acquired with a suitable spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak and any characteristic fragmentation patterns.

-

Role in Drug Discovery: Cereblon (CRBN) Modulation

This compound has emerged as a valuable building block in the synthesis of Cereblon (CRBN) modulators. CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a crucial role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.

The Cereblon E3 Ligase Signaling Pathway

Caption: The role of CRBN in targeted protein degradation.

Small molecules that bind to CRBN can modulate the substrate specificity of the E3 ligase complex. This has led to the development of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ligase like CRBN, thereby inducing the ubiquitination and degradation of the target protein.

The this compound scaffold is a key component in the design of CRBN-recruiting ligands for these degraders. The amino group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein. By modifying the substituents on the pyridine ring and the acetamido group, medicinal chemists can fine-tune the binding affinity and selectivity of the resulting CRBN modulators.

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it a valuable intermediate in organic synthesis. More importantly, its role as a scaffold for the development of Cereblon modulators places it at the forefront of innovative therapeutic strategies, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the essential technical information required for the safe and effective use of this compound in a research and development setting.

References

N-(5-amino-2-pyridinyl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical characteristics, synthesis, and potential therapeutic relevance of N-(5-amino-2-pyridinyl)acetamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

N-(5-amino-2-pyridinyl)acetamide, also known as 2-Acetamido-5-aminopyridine, is a heterocyclic compound with the molecular formula C₇H₉N₃O.[1] Its structure features a pyridine ring substituted with an amino group and an acetamido group, making it a molecule of interest for establishing interactions with biological targets. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 151.17 g/mol | PubChem[1] |

| IUPAC Name | N-(5-amino-2-pyridinyl)acetamide | PubChem[1] |

| CAS Number | 29958-14-3 | PubChem[1] |

| Melting Point | 154-158 °C | ECHEMI[2] |

| Boiling Point | 319.3 ± 22.0 °C at 760 mmHg | ECHEMI[2] |

| Density | 1.3 ± 0.1 g/cm³ | ECHEMI[2] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | Inferred from related compounds |

| Solubility | Soluble in Methanol | ChemicalBook[3] |

| XLogP3 | -0.01 | ECHEMI[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 151.074561919 Da | PubChem[1] |

| Topological Polar Surface Area | 68 Ų | PubChem[1] |

Experimental Protocols

Synthesis of N-(5-amino-2-pyridinyl)acetamide

The following protocol describes a standard method for the synthesis of N-(5-amino-2-pyridinyl)acetamide via N-acetylation of 2,5-diaminopyridine. This procedure is adapted from established methods for the acetylation of similar aminopyridine compounds.

Materials and Equipment:

-

2,5-diaminopyridine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,5-diaminopyridine in pyridine.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution. The molar ratio of 2,5-diaminopyridine to acetic anhydride should be approximately 1:1 to favor mono-acetylation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(5-amino-2-pyridinyl)acetamide.

-

Dry the purified product under vacuum.

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the structure of the synthesized N-(5-amino-2-pyridinyl)acetamide, ¹H and ¹³C NMR spectroscopy should be performed.

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, the amide proton, and the methyl protons of the acetyl group.

¹³C NMR Spectroscopy (Predicted):

The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring and the acetyl group.

Potential Biological Significance and Drug Development Workflow

Derivatives of N-(5-amino-2-pyridinyl)acetamide are of significant interest in drug discovery, particularly in the development of kinase inhibitors and agents with anti-inflammatory or antimicrobial properties. The general workflow for the development of such a compound is illustrated below.

This diagram outlines the multiphase process of drug discovery and development, starting from the initial identification of a biological target to the final regulatory approval of a new drug. N-(5-amino-2-pyridinyl)acetamide and its derivatives would enter this pipeline at the "Hit Generation" or "Hit-to-Lead" stage, where their chemical structure is modified to optimize their therapeutic properties.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-Acetamido-5-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties and a comprehensive experimental protocol for the synthesis of 2-Acetamido-5-aminopyridine (CAS RN: 29958-14-3). This compound serves as a valuable building block in medicinal chemistry and drug development.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. These data are essential for reaction planning, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O | [1][2] |

| Molecular Weight | 151.17 g/mol | [1][2] |

| IUPAC Name | N-(5-amino-2-pyridinyl)acetamide | [1] |

| CAS Registry Number | 29958-14-3 | [3][4] |

| Melting Point | 154-158 °C | [3] |

| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N | [1][2] |

| SMILES String | CC(=O)Nc1ccc(N)cn1 | [2] |

Synthesis of this compound: A Multi-Step Protocol

The synthesis of this compound can be achieved through a three-step process starting from 2-aminopyridine. This involves an initial acetylation, followed by nitration, and a final reduction of the nitro group.[1] The workflow is designed to produce the target compound with high purity and yield.

Experimental Protocols

Step 1: Synthesis of 2-Acetaminopyridine (Acetylation)

-

Dissolve 2-aminopyridine in a solution of acetic anhydride.

-

The reaction is exothermic; control the temperature to not exceed 60°C while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (approximately 1 hour), pour the reaction mixture into ice water.

-

Extract the aqueous solution with ethyl acetate.

-

Collect the organic phase and evaporate the solvent to yield 2-acetaminopyridine. A typical yield for this step is approximately 96%.

Step 2: Synthesis of 2-Acetamido-5-nitropyridine (Nitration)

-

Prepare a mixed acid solution of fuming nitric acid and concentrated sulfuric acid, keeping it cool.

-

Slowly add the 2-acetaminopyridine from Step 1 to the mixed acid solution dropwise, maintaining a controlled temperature (e.g., 60°C).

-

Allow the reaction to proceed for approximately 2 hours.

-

Upon completion, the resulting product, 2-acetamido-5-nitropyridine, will precipitate.

-

Filter the mixture to collect the solid product. The expected yield is around 88%.

Step 3: Synthesis of this compound (Reduction)

-

Dissolve the 2-acetamido-5-nitropyridine from Step 2 in methanol.[1]

-

Add a suitable catalyst, such as Palladium on carbon (Pd/C), to the solution.

-

Introduce a reducing agent, such as hydrazine hydrate, and heat the reaction to a controlled temperature (e.g., 80°C) for approximately 3.5 hours.

-

Monitor the reaction via TLC to determine the endpoint.

-

Once the reaction is complete, filter the solution to recover the catalyst.

-

Evaporate the solvent from the filtrate to obtain the final product, this compound. This final step can achieve a yield of over 93%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final product.

Caption: Multi-step synthesis of this compound.

References

- 1. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Spectral Data Analysis of 2-Acetamido-5-aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-aminopyridine is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the spectral data for this compound, including detailed experimental protocols and data interpretation. While experimental data for this specific molecule is not widely available in public databases, this guide synthesizes known information and provides data from closely related analogs to offer a robust analytical framework.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | --INVALID-LINK-- |

| Molecular Weight | 151.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | N-(5-amino-2-pyridinyl)acetamide | --INVALID-LINK-- |

| CAS Number | 29958-14-3 | --INVALID-LINK-- |

| Melting Point | 154-158 °C | --INVALID-LINK-- |

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the amino and acetamido groups on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.5 | Doublet of doublets | J(H3-H4), J(H3-H6) |

| H-4 | 6.5 - 7.0 | Doublet of doublets | J(H4-H3), J(H4-H6) |

| H-6 | 7.8 - 8.2 | Doublet | J(H6-H4), J(H6-H3) |

| -NH₂ | 3.5 - 5.0 | Broad singlet | - |

| -NH (amide) | 8.0 - 9.5 | Singlet | - |

| -CH₃ (acetyl) | 2.0 - 2.3 | Singlet | - |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Note: Specific, experimentally verified ¹³C NMR peak assignments for this compound are not available in the public domain. The data presented below is based on computational predictions and data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 145 - 150 |

| C=O (amide) | 168 - 172 |

| -CH₃ (acetyl) | 23 - 27 |

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. A study by Yildiz et al. (2015) has reported the experimental and computational FT-IR and FT-Raman spectra of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 | N-H stretching (amine and amide) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1660 - 1690 | C=O stretching (amide I) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| 1550 - 1510 | N-H bending (amide II) |

| 1300 - 1200 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Note: A detailed experimental mass spectrum for this compound was not found. The expected fragmentation patterns are based on the general fragmentation of amides and pyridine derivatives.

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular ion) |

| 136 | [M - CH₃]⁺ |

| 109 | [M - CH₂=C=O]⁺ |

| 93 | [M - CH₃CONH]⁺ |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of this compound has been recorded in methanol.

Note: The specific absorption maxima (λ_max) values are reported in the full text of the Yildiz et al. (2015) paper, which was not accessible for this review. Based on the structure, absorption bands in the UV region, likely between 250-350 nm, are expected due to π → π* and n → π* transitions of the pyridine ring and the conjugated system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 s.

-

Acquisition time: 2-4 s.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 s.

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The final concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-400.

-

Inlet system: Direct infusion or via gas chromatography.

-

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Instrument: A UV-Visible spectrophotometer.

-

Parameters:

-

Scan range: 200-800 nm.

-

A baseline correction should be performed using a cuvette containing the pure solvent.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for this compound.

Caption: Workflow for the spectral characterization of this compound.

Conclusion

This technical guide provides a framework for the spectral analysis of this compound. While complete experimental datasets are not universally available, the provided information, based on established spectroscopic principles and data from analogous compounds, serves as a valuable resource for researchers in the field. The detailed experimental protocols offer practical guidance for obtaining high-quality spectral data, which is crucial for the unambiguous structural confirmation and further development of this and related compounds.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Acetamido-5-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-acetamido-5-aminopyridine. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring high-quality spectra, and visual representations of the underlying principles of spectral analysis. This guide is intended to assist researchers in the identification, characterization, and purity assessment of this important heterocyclic compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related aminopyridine derivatives. The exact chemical shifts and coupling constants can vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.0 - 8.2 | Doublet (d) | ~2.5 (⁴J) | 1H |

| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | ~8.5 (³J), ~2.5 (⁴J) | 1H |

| H-3 | ~7.8 - 8.0 | Doublet (d) | ~8.5 (³J) | 1H |

| -NH₂ | ~4.9 - 5.2 | Broad Singlet (br s) | - | 2H |

| -NHCOCH₃ | ~9.5 - 9.8 | Singlet (s) | - | 1H |

| -COCH₃ | ~2.0 - 2.1 | Singlet (s) | - | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

2.1. Materials and Equipment

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.

2.3. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

2.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the peak-to-peak distance in Hertz for coupled signals.

Visualization of NMR Analysis

3.1. Logical Workflow of ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for ¹H NMR analysis.

3.2. Spin-Spin Coupling Pathway in this compound

The following diagram illustrates the expected spin-spin coupling interactions between the protons on the pyridine ring of this compound.

Spectroscopic Profile of 2-Acetamido-5-aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic profile of 2-Acetamido-5-aminopyridine. Due to the limited availability of published, peer-reviewed experimental spectra for this specific compound, this guide presents a detailed theoretical analysis based on the well-established vibrational frequencies of its constituent functional groups and comparative data from structurally similar molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and pharmaceutical development.

Introduction to this compound

This compound is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides a powerful, non-destructive method for elucidating the molecular structure and bonding of such compounds. These techniques are crucial for confirming synthesis, identifying polymorphs, and studying intermolecular interactions.

Theoretical Spectroscopic Profile

The vibrational spectrum of this compound is determined by the vibrational modes of its three key structural components: the 2-acetamido group, the 5-amino group, and the disubstituted pyridine ring. The following tables summarize the expected characteristic vibrational frequencies and their assignments based on established group frequencies and data from analogous compounds like 2-aminopyridine and its derivatives.[1]

FT-IR Spectroscopic Data (Theoretical)

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3450 - 3300 | Strong, Sharp | ν(N-H) of amino group | Asymmetric and symmetric stretching modes of the primary amine. |

| 3300 - 3100 | Medium, Broad | ν(N-H) of acetamido group | Typically a single, broad peak due to hydrogen bonding. |

| 3100 - 3000 | Medium to Weak | ν(C-H) of pyridine ring | Aromatic C-H stretching vibrations. |

| 2980 - 2850 | Weak | ν(C-H) of methyl group | Asymmetric and symmetric stretching of the CH₃ group. |

| ~1680 | Strong | ν(C=O) (Amide I) | Carbonyl stretch of the acetamido group. A strong, characteristic band. |

| ~1630 | Medium | δ(N-H) of amino group | Scissoring vibration of the primary amine. |

| ~1550 | Medium | Amide II | A combination of N-H in-plane bending and C-N stretching. |

| 1600 - 1450 | Medium to Strong | ν(C=C), ν(C=N) of pyridine ring | Ring stretching vibrations. |

| ~1430 | Medium | δ(C-H) of methyl group | Asymmetric bending of the CH₃ group. |

| ~1370 | Medium | δ(C-H) of methyl group | Symmetric (umbrella) bending of the CH₃ group. |

| 1300 - 1200 | Medium | ν(C-N) of amino and acetamido groups | Stretching vibrations of the C-N bonds. |

| Below 1000 | Medium to Weak | Ring bending, out-of-plane C-H bending | Fingerprint region with complex vibrations. |

FT-Raman Spectroscopic Data (Theoretical)

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3450 - 3300 | Weak | ν(N-H) of amino group | N-H stretching is typically weak in Raman. |

| 3100 - 3000 | Strong | ν(C-H) of pyridine ring | Aromatic C-H stretching is a strong feature in Raman spectra. |

| 2980 - 2850 | Medium | ν(C-H) of methyl group | C-H stretching of the methyl group. |

| ~1680 | Weak | ν(C=O) (Amide I) | Carbonyl stretching is often weak in Raman. |

| 1600 - 1450 | Very Strong | ν(C=C), ν(C=N) of pyridine ring | Ring stretching vibrations are typically the most intense bands. |

| ~1370 | Medium | δ(C-H) of methyl group | Symmetric bending of the CH₃ group. |

| 1000 - 600 | Medium to Strong | Ring breathing and other ring modes | Characteristic vibrations of the pyridine ring. |

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining FT-IR and FT-Raman spectra of solid samples such as this compound.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is required.

Sample Preparation (KBr Pellet Method):

-

Dry a small amount of spectroscopic grade Potassium Bromide (KBr) to remove any adsorbed water.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the sample holder with the KBr pellet in the beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

FT-Raman Spectroscopy

Instrumentation: A Fourier-Transform Raman spectrometer, typically equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence, and a suitable detector (e.g., InGaAs).

Sample Preparation:

-

Place a small amount of the solid this compound sample into a sample vial or a capillary tube.

-

Alternatively, the sample can be pressed into a small cup for analysis.

Data Acquisition:

-

Position the sample at the focal point of the laser beam.

-

Adjust the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation (a typical starting point is 100-300 mW).

-

Acquire the Raman spectrum, which may require a larger number of co-added scans (e.g., 128 to 1024) compared to FT-IR due to the weaker nature of the Raman scattering effect.

-

The spectral range is typically from approximately 3500 cm⁻¹ down to 100 cm⁻¹.

Visualization of Analytical Workflow and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and the key vibrational modes of this compound.

Caption: Workflow for FT-IR and FT-Raman Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 2-Acetamido-5-aminopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetamido-5-aminopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document furnishes detailed experimental protocols for solubility determination, presents available data on a structurally related compound, and outlines a common synthesis workflow for this compound.

Solubility Profile of this compound

Table 1: Quantitative Solubility of 2-Aminopyridine in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction (x10^2) |

| Methanol | 273.15 | 39.85 |

| 278.15 | 43.67 | |

| 283.15 | 47.85 | |

| 288.15 | 52.44 | |

| 293.15 | 57.49 | |

| 298.15 | 63.06 | |

| 303.15 | 69.19 | |

| 308.15 | 75.95 | |

| 313.15 | 83.41 | |

| Ethanol | 273.15 | 29.56 |

| 278.15 | 32.78 | |

| 283.15 | 36.31 | |

| 288.15 | 40.18 | |

| 293.15 | 44.43 | |

| 298.15 | 49.11 | |

| 303.15 | 54.26 | |

| 308.15 | 59.93 | |

| 313.15 | 66.18 | |

| n-Propanol | 273.15 | 24.11 |

| 278.15 | 26.83 | |

| 283.15 | 29.81 | |

| 288.15 | 33.09 | |

| 293.15 | 36.71 | |

| 298.15 | 40.71 | |

| 303.15 | 45.13 | |

| 308.15 | 50.02 | |

| 313.15 | 55.43 | |

| Isopropanol | 273.15 | 18.99 |

| 278.15 | 21.32 | |

| 283.15 | 23.88 | |

| 288.15 | 26.71 | |

| 293.15 | 29.83 | |

| 298.15 | 33.30 | |

| 303.15 | 37.15 | |

| 308.15 | 41.44 | |

| 313.15 | 46.21 | |

| n-Butanol | 273.15 | 20.15 |

| 278.15 | 22.58 | |

| 283.15 | 25.26 | |

| 288.15 | 28.23 | |

| 293.15 | 31.52 | |

| 298.15 | 35.18 | |

| 303.15 | 39.25 | |

| 308.15 | 43.78 | |

| 313.15 | 48.82 | |

| Isobutanol | 273.15 | 16.98 |

| 278.15 | 19.12 | |

| 283.15 | 21.47 | |

| 288.15 | 24.06 | |

| 293.15 | 26.93 | |

| 298.15 | 30.11 | |

| 303.15 | 33.64 | |

| 308.15 | 37.56 | |

| 313.15 | 41.92 | |

| N,N-Dimethylformamide (DMF) | 273.15 | 41.23 |

| 278.15 | 45.11 | |

| 283.15 | 49.32 | |

| 288.15 | 53.90 | |

| 293.15 | 58.89 | |

| 298.15 | 64.35 | |

| 303.15 | 70.32 | |

| 308.15 | 76.86 | |

| 313.15 | 84.03 | |

| N-Methyl-2-pyrrolidone (NMP) | 273.15 | 43.56 |

| 278.15 | 47.58 | |

| 283.15 | 51.96 | |

| 288.15 | 56.75 | |

| 293.15 | 61.99 | |

| 298.15 | 67.73 | |

| 303.15 | 73.99 | |

| 308.15 | 80.84 | |

| 313.15 | 88.33 | |

| Acetonitrile | 273.15 | 11.21 |

| 278.15 | 12.89 | |

| 283.15 | 14.79 | |

| 288.15 | 16.93 | |

| 293.15 | 19.34 | |

| 298.15 | 22.06 | |

| 303.15 | 25.11 | |

| 308.15 | 28.55 | |

| 313.15 | 32.42 | |

| n-Propyl acetate | 273.15 | 21.12 |

| 278.15 | 23.56 | |

| 283.15 | 26.25 | |

| 288.15 | 29.23 | |

| 293.15 | 32.53 | |

| 298.15 | 36.19 | |

| 303.15 | 40.25 | |

| 308.15 | 44.75 | |

| 313.15 | 49.74 | |

| Amyl acetate | 273.15 | 19.87 |

| 278.15 | 22.21 | |

| 283.15 | 24.79 | |

| 288.15 | 27.64 | |

| 293.15 | 30.81 | |

| 298.15 | 34.33 | |

| 303.15 | 38.25 | |

| 308.15 | 42.61 | |

| 313.15 | 47.46 | |

| n-Hexane | 273.15 | 0.89 |

| 278.15 | 1.05 | |

| 283.15 | 1.24 | |

| 288.15 | 1.46 | |

| 293.15 | 1.72 | |

| 298.15 | 2.03 | |

| 303.15 | 2.39 | |

| 308.15 | 2.81 | |

| 313.15 | 3.30 | |

| Cyclohexane | 273.15 | 0.65 |

| 278.15 | 0.78 | |

| 283.15 | 0.93 | |

| 288.15 | 1.11 | |

| 293.15 | 1.32 | |

| 298.15 | 1.57 | |

| 303.15 | 1.87 | |

| 308.15 | 2.22 | |

| 313.15 | 2.64 |

Data for 2-aminopyridine is sourced from the Journal of Chemical & Engineering Data.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methodologies should be followed. The two primary methods are the gravimetric "shake-flask" method and UV-Visible spectrophotometry.

Gravimetric Method (Shake-Flask)

This is a classical and highly accurate method for determining equilibrium solubility.

Objective: To determine the mass of a solute that dissolves in a given volume of solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and reweigh to determine the mass of the solution. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L, mole fraction) from the mass of the dissolved solid and the mass or volume of the solvent.

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of a solute in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-aminopyridine.[2][3] The general workflow is outlined below.

Caption: A typical three-step synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Acetamidopyridine

-

Dissolve 2-aminopyridine in acetic anhydride.

-

Control the temperature of the exothermic reaction, typically below 60°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Remove the solvent to obtain 2-acetamidopyridine.

Step 2: Synthesis of 2-Acetamido-5-nitropyridine

-

Slowly add the 2-acetamidopyridine to a mixture of fuming nitric acid and sulfuric acid, maintaining a controlled temperature.

-

After the reaction is complete, filter the mixture to isolate the solid product, 2-acetamido-5-nitropyridine.

Step 3: Synthesis of this compound

-

Add the 2-acetamido-5-nitropyridine to methanol.

-

Introduce a catalyst, such as platinum on carbon (Pt/C).

-

Conduct the reaction at room temperature for a specified duration (e.g., 4 hours), monitoring by TLC.

-

After the reaction is complete, filter to recover the catalyst.

-

Evaporate the solvent to yield the final product, this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides researchers with the necessary tools to determine this critical parameter. By employing the detailed gravimetric and spectrophotometric methods, scientists can generate reliable solubility data essential for various stages of research and development. The provided synthesis protocol and the solubility data for the related compound, 2-aminopyridine, offer a solid foundation for working with this important pharmaceutical intermediate. Further research to quantify the solubility of this compound in a broad range of organic solvents would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to C7H9N3O: 4-Aminobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C7H9N3O encompasses several isomers, with 4-aminobenzohydrazide being a prominent and extensively studied compound. This technical guide provides a comprehensive overview of 4-aminobenzohydrazide, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities. 4-Aminobenzohydrazide is recognized primarily as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and oxidative stress.[1][2] This inhibitory action positions it as a valuable tool in research and a potential therapeutic agent in various disease models, including stroke.[1][3]

IUPAC Name and Synonyms

-

IUPAC Name: 4-aminobenzohydrazide[4]

-

Synonyms: A comprehensive list of synonyms is provided in the table below.[4][5][6]

| Synonym | Reference |

| p-Aminobenzohydrazide | [1][5] |

| 4-Aminobenzoic acid hydrazide | [1][4] |

| (4-Aminobenzoyl)hydrazide | [5] |

| Amben hydrazide | [5][6] |

| 4-Aminobenzhydrazide | [5][6] |

| 4-Aminobenzoylhydrazine | [5][6] |

| Aminostimil | [4][6] |

| para-Aminobenzhydrazide | [4] |

| Myeloperoxidase Inhibitor-I | [4] |

| NSC 640 | [6] |

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of 4-aminobenzohydrazide is presented below.

| Property | Value | Reference |

| Molecular Formula | C7H9N3O | [1][5] |

| Molar Mass | 151.17 g/mol | [1][5] |

| Appearance | Light yellow to brown solid; White to off-white crystalline powder | [1][7] |

| Melting Point | 225-227 °C | [5] |

| Density | 1.21 g/cm³ (estimate) | [5] |

| Solubility | Soluble in DMSO (≥ 25 mg/mL), dilute acids. Limited solubility in water. | [1][5][7] |

| IC50 (MPO Inhibition) | 0.3 µM | [1] |

| IC50 (ROS Inhibition) | 43.6 µM | [1] |

| IC50 (HOCl-induced APF oxidation inhibition) | 30.6 µM | [1] |

Experimental Protocols

Synthesis of 4-Aminobenzohydrazide

A common synthetic route to 4-aminobenzohydrazide involves the esterification of 4-aminobenzoic acid followed by hydrazinolysis.

Step 1: Esterification of 4-Aminobenzoic Acid to Ethyl 4-Aminobenzoate [8]

-

Suspend 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (10 mL) to the suspension.

-

Reflux the mixture for 12 hours.

-

Concentrate the resulting mixture under vacuum.

-

Pour the concentrated solution into 200 mL of water.

-

Neutralize the solution to pH 8 with a potassium carbonate solution.

-

The resulting solid is collected, washed with water, and dried under a vacuum to yield ethyl 4-aminobenzoate.[8]

Step 2: Hydrazinolysis of Ethyl 4-Aminobenzoate [9]

-

Dissolve ethyl 4-aminobenzoate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

Evaporate the solvent.

-

The resulting white precipitate is washed with diethyl ether and can be recrystallized from a mixture of ethanol and water to yield 4-aminobenzohydrazide.[9]

In Vitro Myeloperoxidase (MPO) Inhibition Assay

The inhibitory effect of 4-aminobenzohydrazide on MPO can be assessed using a fluorescence-based assay.

-

Stimulate human neutrophils with phorbol 12-myristate 13-acetate (PMA).

-

Treat the stimulated neutrophils with varying concentrations of 4-aminobenzohydrazide.

-

Use a fluorescent probe, such as aminophenyl fluorescein (APF), to detect the production of hypochlorous acid (HOCl), a product of MPO activity.

-

Measure the fluorescence intensity to determine the level of MPO inhibition. The IC50 value is calculated as the concentration of 4-aminobenzohydrazide that causes a 50% reduction in the fluorescence signal.[1]

In Vivo Administration for Stroke Models

For in vivo studies, such as in mouse models of cerebral ischemia, 4-aminobenzohydrazide can be formulated for administration.[3]

-

Vehicle Preparation: A common vehicle for in vivo administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

-

Formulation:

-

Dissolve the required amount of 4-aminobenzohydrazide in DMSO to create a stock solution.

-

Add PEG300 to the DMSO stock solution and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Finally, add saline to reach the desired final concentration.[1]

-

-

Administration: The formulation can be administered, for example, at a dose of 40 mg/kg twice per day in a mouse model of transient middle cerebral artery occlusion.[3]

Signaling Pathway and Mechanism of Action

4-Aminobenzohydrazide exerts its biological effects primarily through the irreversible inhibition of myeloperoxidase (MPO). MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. During inflammation, neutrophils are recruited to the site of injury or infection where they release MPO. MPO, in the presence of hydrogen peroxide (H2O2) and chloride ions (Cl-), catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. However, excessive HOCl production can lead to tissue damage and contribute to the pathology of various inflammatory diseases.

4-Aminobenzohydrazide acts as a reducing substrate for MPO, becoming oxidized in the catalytic cycle. This process leads to the irreversible inactivation of the enzyme, thereby reducing the production of damaging HOCl.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 4-Aminobenzohydrazide | 5351-17-7 [chemicalbook.com]

- 4. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. SID 134986236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2-Acetamido-5-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the known safety and hazard information for 2-Acetamido-5-aminopyridine (CAS No: 29958-14-3). It is intended to serve as a technical guide for professionals in research and drug development who may handle or utilize this compound. The primary hazards identified are serious eye irritation and the potential for causing an allergic skin reaction. This guide synthesizes available data on hazard classification, physicochemical properties, handling procedures, and emergency response measures. All quantitative data has been consolidated into tables for clarity, and logical workflows for safety procedures are visualized using diagrams.

Chemical Identification

This compound, also known as N-(5-aminopyridin-2-yl)acetamide, is a chemical intermediate used in the preparation of bicyclic heteroaryl compounds which may act as CRBN protein regulators.[1]

| Identifier | Value |

| IUPAC Name | N-(5-aminopyridin-2-yl)acetamide[2] |

| Synonyms | This compound |

| CAS Number | 29958-14-3[2][3] |

| Molecular Formula | C₇H₉N₃O[2][3] |

| Molecular Weight | 151.17 g/mol [2][3] |

| Chemical Structure (SMILES) | CC(=O)Nc1ccc(N)cn1[3][4] |

| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N[3][4] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for understanding the hazards associated with this compound. The aggregated GHS information is provided by companies to the European Chemicals Agency (ECHA).[2]

GHS Classification

| Hazard Class | Category | GHS Code |

| Serious Eye Damage/Eye Irritation | Category 2 | Eye Irrit. 2[2][3] |

| Skin Sensitization | Category 1 | Skin Sens. 1[2] |

GHS Label Elements

| Element | Description |

| Pictogram | GHS07 (Exclamation Mark)[3][4] |

| Signal Word | Warning [2][3][4][5] |

| Hazard Statements | H317: May cause an allergic skin reaction.[2][5] H319: Causes serious eye irritation.[2][3][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][5] P264: Wash skin thoroughly after handling.[2][5] P272: Contaminated work clothing should not be allowed out of the workplace.[2][5] P280: Wear protective gloves/ eye protection/ face protection.[2][3][5] P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] P321: Specific treatment (see supplemental first aid instructions on this label).[2][5] P333 + P317: If skin irritation or rash occurs: Get medical help.[5] P337 + P317: If eye irritation persists: Get medical help.[2] P362 + P364: Take off contaminated clothing and wash it before reuse.[2][5] P501: Dispose of contents/container to an approved waste disposal plant.[2][5] |

Toxicological Profile

The primary toxicological concerns for this compound are its effects on the eyes and skin.

-

Eye Irritation: The compound is classified as causing serious eye irritation (Eye Irrit. 2).[2][3] Contact can lead to redness, pain, and potential damage if not promptly addressed.

-

Skin Sensitization: It is known to be a skin sensitizer, meaning that repeated contact may lead to an allergic skin reaction or rash in susceptible individuals.[2][5]

Quantitative toxicological data, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, are not available in the reviewed literature for this specific compound.

Physicochemical Information

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value |

| Physical State | Solid, Crystalline Powder |

| Melting Point | 154-158 °C[1][3][4][5] |

| Boiling Point | 319.3 ± 22.0 °C at 760 mmHg[5] |

| Flash Point | 146.9 ± 22.3 °C[5] |

| Density | 1.3 ± 0.1 g/cm³[5] |

| Vapor Pressure | 0.000342 mmHg at 25°C[5] |

| Storage Class | 11 (Combustible Solids)[3][4] |

Exposure Controls and Personal Protection

To minimize risk, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5][6] Eyewash stations and safety showers should be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[4] Contaminated clothing should be removed and washed before reuse.[5]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or higher-level respirator.[3][4]

-

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Handling and Storage

-

Safe Handling: Avoid contact with skin and eyes.[5] Avoid the formation of dust.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so.[5] Continue rinsing. If eye irritation persists, seek medical attention.[2]

-

Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[5] If skin irritation or a rash occurs, seek medical attention.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is combustible.[3] Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][10]

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 6.0) to prevent contact with skin, eyes, and clothing, and to avoid inhaling dust.

-

Environmental Precautions: Prevent the product from entering drains or public waters.[8]

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] Clean the affected area thoroughly.

Caption: Logical flow for first aid response to an exposure incident.

Experimental Protocols (Methodology)

Detailed, substance-specific experimental protocols for the toxicological assessment of this compound are not publicly available in the cited literature. The GHS classifications are derived from aggregated data submitted to regulatory bodies like ECHA.[2]

However, the methodologies for assessing the reported hazards generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Eye Irritation/Corrosion Testing (e.g., OECD TG 405): This type of study typically involves applying the test substance to the eye of an animal (historically, the rabbit) and observing for effects like redness, swelling, and corneal opacity over a set period. In vitro alternatives are now increasingly used.

-

Skin Sensitization Testing (e.g., OECD TG 429 - LLNA): The Local Lymph Node Assay (LLNA) is a common method. It involves applying the test substance to the ear of a mouse and measuring the subsequent lymphocyte proliferation in the draining lymph node to determine the allergenic potential.

Caption: A generalized workflow for chemical hazard identification and assessment.

Stability and Reactivity

-

Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Avoid generation of dust. Keep away from heat, open flames, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

References

- 1. This compound | 29958-14-3 [chemicalbook.com]

- 2. This compound | C7H9N3O | CID 2735219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-乙酰氨基-5-氨基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. biochemopharma.fr [biochemopharma.fr]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

The Dawn of a Neurological Game-Changer: An In-Depth Technical Guide to the Discovery and History of Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine family of compounds, simple derivatives of pyridine, has carved a significant niche in the landscape of neuroscience and therapeutics. From their early, unassuming beginnings to their current status as valuable treatments for debilitating neurological disorders, the journey of aminopyridines is a testament to scientific inquiry and the translation of basic science into clinical practice. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying the action of key aminopyridine derivatives, with a focus on 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine).

Early Discovery and Historical Development

The scientific exploration of aminopyridines began in the mid-20th century, with their initial pharmacological properties being reported as early as 1924, noting their excitatory effects on the central nervous system.[1] The three main isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—formed the foundation for subsequent research.

A pivotal moment in the history of aminopyridines was the investigation into 4-aminopyridine (4-AP). Initially developed as a bird poison in 1963, its therapeutic potential in neurology started to be recognized in the 1960s and 1970s.[2][3] A significant early clinical application emerged in Bulgaria in the 1970s, where 4-AP was used as a reversal agent for nondepolarizing neuromuscular blocking drugs.[2][3]

3,4-diaminopyridine (3,4-DAP) was discovered in Scotland in the 1970s, and its clinical utility in Lambert-Eaton myasthenic syndrome (LEMS) was first demonstrated in the 1980s.[4] This compound has since become a cornerstone in the management of this rare autoimmune disorder.

The modern era of aminopyridine therapeutics was marked by the development of a sustained-release formulation of 4-AP, known as dalfampridine (marketed as Ampyra®). In 2010, the U.S. Food and Drug Administration (FDA) approved dalfampridine to improve walking in patients with multiple sclerosis (MS), a landmark achievement that brought this class of drugs to mainstream neurological practice.[5]

Mechanism of Action: Unlocking Neuronal Potential

The primary mechanism of action for clinically significant aminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels in a dose-dependent manner.[6] By inhibiting these channels, aminopyridines prolong the repolarization phase of the action potential in neurons. This extended depolarization leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic nerve terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[7][8]

This fundamental mechanism underlies the therapeutic effects of aminopyridines in various neurological conditions. In demyelinating diseases like MS, where the exposure of Kv channels in demyelinated axons leads to current leakage and conduction block, 4-AP can restore action potential propagation. In LEMS, where autoantibodies impair presynaptic calcium channel function and reduce acetylcholine release, 3,4-DAP enhances the diminished neurotransmitter release, thereby improving neuromuscular transmission.

Quantitative Data on Key Aminopyridine Derivatives

The following tables summarize key quantitative data related to the efficacy and potency of dalfampridine and amifampridine.

Table 1: Clinical Efficacy of Dalfampridine in Multiple Sclerosis

| Clinical Trial / Study | Primary Outcome Measure | Dalfampridine (10 mg twice daily) | Placebo | p-value |

| Phase 3 Trial (Goodman et al., 2009) | Percentage of Timed Walk Responders | 34.8% | 8.3% | <0.001 |

| Phase 3 Trial (Goodman et al., 2010) | Percentage of Timed Walk Responders | 42.9% | 9.3% | <0.0001 |

| Pooled Analysis | Average improvement in walking speed in responders | ~25% from baseline | - | - |

*A responder was defined as a patient whose walking speed on the Timed 25-Foot Walk (T25FW) was consistently faster during the treatment period compared to their fastest speed during the non-treatment period.[3][9]

Table 2: Clinical Efficacy of Amifampridine in Lambert-Eaton Myasthenic Syndrome (LEMS)

| Clinical Trial / Study | Primary Outcome Measure | Amifampridine | Placebo | p-value |

| Phase 3 Trial (Oh et al., 2016) | Change in Quantitative Myasthenia Gravis (QMG) score from baseline to day 14 | -1.7 | +2.2 | <0.05 |

| Phase 3 Trial (Oh et al., 2016) | Change in Subject Global Impression (SGI) score from baseline to day 14 | +0.7 | -2.7 | <0.01 |

| Confirmatory Phase 3 Trial (Shieh et al., 2019) | Change in QMG score from baseline to day 4 | -0.1 | +6.5 | 0.0004 |

| Confirmatory Phase 3 Trial (Shieh et al., 2019) | Change in SGI score from baseline to day 4 | -0.3 | -2.9 | 0.0003 |

Table 3: In Vitro Potency of 4-Aminopyridine on Voltage-Gated Potassium Channels

| Potassium Channel Subtype | IC50 (µM) |

| Kv1.1 | 242 |

| Kv1.2 | 399 |

| Kv1.4 | 399 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminopyridine derivatives.

Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade

Objective: To measure the inhibitory effect of aminopyridines on voltage-gated potassium channels expressed in a cellular system (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells).

Methodology:

-

Cell Culture and Transfection: Culture CHO or HEK cells under standard conditions. Transiently transfect cells with the cDNA encoding the specific Kv channel subtype of interest using a suitable transfection reagent.

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): (in mM) 130 potassium aspartate, 5 MgCl2, 5 EGTA, 4 ATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.

-

External Solution (Extracellular): (in mM) 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -80 mV.

-

-

Voltage Protocol and Data Acquisition:

-

To elicit Kv channel currents, apply depolarizing voltage steps (e.g., to +20 mV for 1 second) from the holding potential.

-

Record the resulting potassium currents using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Drug Application:

-

Prepare stock solutions of 4-aminopyridine or 3,4-diaminopyridine in the external solution.

-

Apply the aminopyridine derivative at various concentrations to the cell via a perfusion system.

-

Allow sufficient time for the drug to equilibrate and exert its effect.

-

-

Data Analysis:

-

Measure the peak potassium current before and after the application of the aminopyridine.

-

Calculate the percentage of current inhibition at each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

In Vivo Microdialysis for Acetylcholine Release in the Rat Striatum

Objective: To measure the effect of aminopyridines on the extracellular levels of acetylcholine in the striatum of a living animal.

Methodology:

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

-

Probe Implantation:

-

Surgically implant a microdialysis probe into the striatum using stereotaxic coordinates.

-

The probe should have a semipermeable membrane at its tip.

-

-

Perfusion:

-

Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).

-

The aCSF may contain a cholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.

-

-

Drug Administration:

-

Administer the aminopyridine derivative systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

-

Sample Collection:

-

Collect the dialysate samples at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

-

Acetylcholine Analysis:

-

Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a specific radioimmunoassay.

-

-

Data Analysis:

-

Express the acetylcholine levels as a percentage of the baseline levels before drug administration.

-

Compare the acetylcholine levels between the drug-treated and control groups.

-

Signaling Pathways and Visualizations

The actions of aminopyridines extend beyond simple potassium channel blockade, initiating downstream signaling cascades.

Primary Mechanism of Action

The core mechanism involves the blockade of voltage-gated potassium channels, leading to prolonged depolarization, increased calcium influx, and enhanced neurotransmitter release.

Caption: Primary mechanism of aminopyridine action.

Downstream Signaling via P2X7 Receptor and GAP-43 Phosphorylation

Recent research has implicated other signaling pathways in the cellular effects of aminopyridines. For instance, 4-aminopyridine can induce an increase in intracellular calcium through the P2X7 purinergic receptor, a ligand-gated ion channel. This can lead to downstream events such as the activation of caspases and apoptosis in certain cell types.[1][9]

Furthermore, 4-AP has been shown to stimulate the phosphorylation of the Growth-Associated Protein 43 (GAP-43), a key presynaptic protein involved in neurotransmitter release and synaptic plasticity.[2] This phosphorylation is mediated by Protein Kinase C (PKC) and is dependent on the increase in intracellular calcium.

Caption: Downstream signaling pathways of 4-aminopyridine.

Synthesis of Key Aminopyridine Derivatives

The synthesis of aminopyridine derivatives has evolved over time, with various methods developed to improve yield and efficiency.

-